molecular formula C6H7F5N2 B8329174 2-Amino-5,5,6,6,6-pentafluorohexanenitrile

2-Amino-5,5,6,6,6-pentafluorohexanenitrile

Cat. No.: B8329174
M. Wt: 202.13 g/mol
InChI Key: CLWDNVIYBJQUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,5,6,6,6-pentafluorohexanenitrile is a useful research compound. Its molecular formula is C6H7F5N2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7F5N2

Molecular Weight

202.13 g/mol

IUPAC Name

2-amino-5,5,6,6,6-pentafluorohexanenitrile

InChI

InChI=1S/C6H7F5N2/c7-5(8,6(9,10)11)2-1-4(13)3-12/h4H,1-2,13H2

InChI Key

CLWDNVIYBJQUGD-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1,1,2,2-pentafluoro-4-iodobutane (2.00 g, 7.30 mmol) in CH2Cl2 (5.99 mL), potassium hydroxide (11 N aq.) (11.95 mL, 131 mmol) and benzyltriethylammonium chloride (0.166 g, 0.730 mmol) were added to a stirred solution of N-(diphenylmethylene)aminoacetonitrile (1.608 g, 730 mmol) in DCM (6 mL) at 25° C. The resulting two-phase mixture was stirred at 25° C. for 4 days. The organic phase was separated, dried (Na2SO4) and concentrated in vacuo. The resulting residue was mixed with Et2O (72 mL) and 1N aq. HCl (72 mL) and stirred at room temperature for 2 days. The aqueous layer was separated and made alkaline with 5N aq. NaOH solution and the resulting oil was taken up in DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to afford the desired product, as an oil. 1H NMR (500 MHz, CHCl3-d): δ 3.75 (br s, 1H); 2.41-2.17 (m, 2H); 2.11-4.97 (m, 2H); 1.50 (br s, 2H). m/z=203.2 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.95 mL
Type
reactant
Reaction Step One
Quantity
1.608 g
Type
reactant
Reaction Step One
Quantity
5.99 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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